2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a pyridin-2-yl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .
Scientific Research Applications
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities, showing promise in the treatment of various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and antitumor effects. The compound’s antifibrotic activity is attributed to its ability to inhibit collagen production and deposition .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and pyridin-2-yl group but may have different substituents on the piperazine moiety.
Piperazine Derivatives: Compounds with a piperazine core and various substituents, showing diverse pharmacological activities
Uniqueness
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its specific combination of a pyrimidine core, pyridin-2-yl group, and piperazine moiety.
Properties
IUPAC Name |
2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSZNDURIQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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